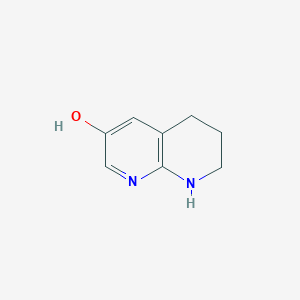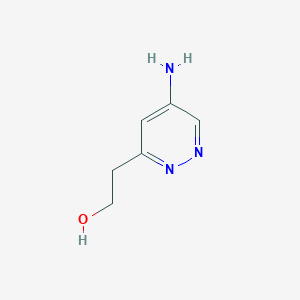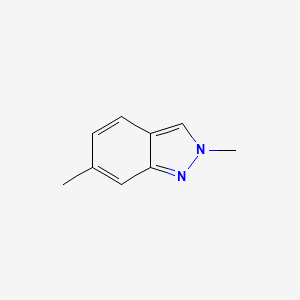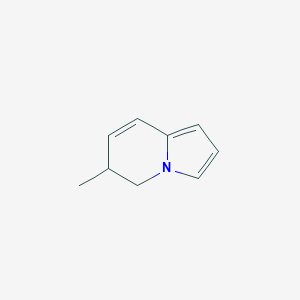![molecular formula C7H7BO3 B11924108 Benzo[c][1,2]oxaborole-1,7(3H)-diol](/img/structure/B11924108.png)
Benzo[c][1,2]oxaborole-1,7(3H)-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[c][1,2]oxaborole-1,7(3H)-diol is a boron-containing heterocyclic compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by a fused benzene and oxaborole ring system, which imparts distinct reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[c][1,2]oxaborole-1,7(3H)-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ortho-aminophenols with boronic acids or boronates, followed by cyclization to form the oxaborole ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and optimized reaction conditions to produce the compound in large quantities .
Análisis De Reacciones Químicas
Types of Reactions: Benzo[c][1,2]oxaborole-1,7(3H)-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly at the boron center, can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Benzo[c][1,2]oxaborole-1,7(3H)-diol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzo[c][1,2]oxaborole-1,7(3H)-diol involves its interaction with specific molecular targets. For instance, it inhibits leucyl-tRNA synthetase by forming a stable adduct with the enzyme, thereby blocking protein synthesis in microorganisms . This mechanism is crucial for its antimicrobial activity and highlights its potential as a therapeutic agent.
Comparación Con Compuestos Similares
Tavaborole: Another boron-containing compound used as an antifungal agent.
Epetraborole: A benzoxaborole derivative with activity against mycobacterial infections.
Uniqueness: Benzo[c][1,2]oxaborole-1,7(3H)-diol is unique due to its specific ring structure and the presence of both hydroxyl and boron functional groups. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H7BO3 |
|---|---|
Peso molecular |
149.94 g/mol |
Nombre IUPAC |
1-hydroxy-3H-2,1-benzoxaborol-7-ol |
InChI |
InChI=1S/C7H7BO3/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3,9-10H,4H2 |
Clave InChI |
DKZISWIZAVMUEX-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(CO1)C=CC=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H-Pyrrolo[3,4-D]pyrimidine](/img/structure/B11924032.png)


![1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine](/img/structure/B11924047.png)


![1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11924069.png)
![7H-Pyrazolo[4,3-d]pyrimidine](/img/structure/B11924071.png)



![1-Oxa-4,6,9-triazaspiro[4.4]nonane](/img/structure/B11924115.png)
![6-Methoxy-2,3-dihydrobenzo[d]oxazole](/img/structure/B11924116.png)
